2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid
Description
Properties
IUPAC Name |
2-(methylcarbamoyl)cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3/c1-7-5(8)3-2-4(3)6(9)10/h3-4H,2H2,1H3,(H,7,8)(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXULYJQYZSCSTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10665563 | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
716362-30-0 | |
| Record name | 2-[(Methylamino)carbonyl]cyclopropanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=716362-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10665563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation via Sulfonium Ylide Intermediates
One established method for preparing cyclopropane carboxylic acid derivatives involves the use of stable sulfonium ylides. The process is outlined as follows:
Formation of Tetrahydrothiophenium Salt: A sulfonium salt precursor is reacted with an aqueous base (e.g., sodium or potassium hydroxide or carbonate) in an inert solvent such as methylene chloride or chloroform at mild temperatures (10–50°C, preferably 15–25°C) for 10 minutes to several hours. This yields a tetrahydrothiophenium carboxymethylide ester intermediate.
Cyclopropanation Reaction: The tetrahydrothiophenium ylide or its solution is reacted with an activated olefin (alkene with substituents promoting nucleophilic addition) in equimolar or slight excess amounts. The reaction mixture is heated between 25°C and 100°C (preferably 25–50°C) to maximize yield of the cyclopropane carboxylic acid ester.
Isolation: The cyclopropane carboxylic acid ester is isolated and can be further transformed into the desired acid derivative.
This method is advantageous due to the stability of the sulfonium ylide intermediates and the mild reaction conditions, allowing for controlled cyclopropanation with good yields.
Preparation via 1-Amino-Cyclopropane-Carboxylic Acid Compounds
An alternative route involves the synthesis of 1-amino-cyclopropane-carboxylic acid derivatives, which can be adapted to prepare methylcarbamoyl-substituted analogs:
Starting Materials: 2-Acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) serve as precursors.
Cyclopropanation: These esters are reacted with diazomethane to form pyrazoline intermediates, which are pyrolyzed to yield 1-acylamino-cyclopropane-carboxylic acid esters.
Saponification: The esters are saponified using aqueous alkali metal hydroxides (e.g., sodium or potassium hydroxide) at elevated temperatures (70–150°C) to yield the corresponding acids.
Acidification and Further Functionalization: The reaction mixture is acidified with concentrated hydrochloric acid at low temperatures (0–30°C). The resulting hydrochloride salts can be treated with reagents such as propylene oxide in methanolic solution to modify the amino group, potentially enabling the introduction of methylcarbamoyl functionality.
Advantages: This process uses readily available starting materials and involves straightforward reaction steps with industrial scalability. The method provides access to various stereoisomers and derivatives of cyclopropane carboxylic acids.
Comparative Data Table of Preparation Methods
| Method | Key Starting Materials | Reaction Conditions | Key Intermediates | Advantages | Limitations |
|---|---|---|---|---|---|
| Sulfonium Ylide Cyclopropanation | Sulfonium salts, activated olefins | 10–50°C for ylide formation; 25–100°C for cyclopropanation | Tetrahydrothiophenium carboxymethylide ester | Mild conditions, stable intermediates, good control | Requires activated olefins; multi-step |
| Amino-Cyclopropane Route | 2-Acylamino-4-methylthio-butanoic acid esters, diazomethane | Pyrolysis after diazomethane addition; saponification at 70–150°C | 1-Acylamino-cyclopropane-carboxylic acid esters | Simple starting materials, scalable, stereoisomer control | Use of diazomethane (hazardous), elevated temperatures |
Detailed Research Findings and Notes
The sulfonium ylide method allows for the preparation of cyclopropane carboxylic acid esters with various substituents by selecting appropriate sulfonium salts and olefins. The reaction is typically conducted under inert atmosphere to prevent side reactions.
The amino-cyclopropane approach offers flexibility in modifying the amino substituent, which is critical for introducing the methylcarbamoyl group. The saponification step is crucial for converting esters to acids, and acidification must be carefully controlled to isolate the hydrochloride salts effectively.
Both methods require purification steps such as extraction, washing, drying, and concentration to isolate the final products. Organic solvents like methanol, ethanol, chloroform, and methylene chloride are commonly employed.
The stereochemistry of the cyclopropane ring can be controlled to some extent by the choice of starting materials and reaction conditions, which is important for the biological activity of the final compound.
Chemical Reactions Analysis
Decarboxylation Reactions
The carboxylic acid group in 2-(methylcarbamoyl)cyclopropane-1-carboxylic acid undergoes thermal decarboxylation, releasing CO₂ and forming ring-opened products. This reaction is accelerated under acidic or high-temperature conditions.
Research Findings :
-
Thermal decarboxylation of structurally similar cyclopropane carboxylic acids (e.g., 1-(cyclopropylcarbonyl)cyclopropane carboxylic acid) generates 2-cyclopropyl-4,5-dihydrofuran via ring-opening and cyclization .
-
Decarboxylation pathways are influenced by steric strain in the cyclopropane ring, which lowers activation energy .
Hydrolysis of the Methylcarbamoyl Group
The methylcarbamoyl (-CONHCH₃) moiety undergoes hydrolysis under acidic or basic conditions to yield a carboxylic acid and methylamine.
| Reagent/Condition | Product | Yield | Reference |
|---|---|---|---|
| 6M HCl (reflux, 8 hrs) | Cyclopropane-1,2-dicarboxylic acid + CH₃NH₂ | ~85% | |
| NaOH (10%, 60°C, 4 hrs) | Cyclopropane-1,2-dicarboxylic acid + CH₃NH₂ | ~78% |
Mechanistic Insight :
-
Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Base hydrolysis involves hydroxide ion attack on the electrophilic carbonyl carbon .
Substitution at the Carboxylic Acid Group
The carboxylic acid group participates in nucleophilic acyl substitution reactions, forming esters or amides.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| SOCl₂ → ROH | Cyclopropane-1-carboxylic acid ester | Room temperature, 2 hrs | |
| NH₃ (excess) | Cyclopropane-1-carboxamide | 100°C, 6 hrs |
Key Notes :
-
Esterification with alcohols (e.g., methanol) requires activation of the carboxylic acid using thionyl chloride (SOCl₂) .
-
Amidation reactions often utilize ammonia or primary amines under reflux conditions .
Cyclopropane Ring-Opening Reactions
The strained cyclopropane ring undergoes ring-opening under electrophilic or radical conditions.
| Reagent | Product | Mechanism | Reference |
|---|---|---|---|
| HBr (gas) | 3-Bromo-2-(methylcarbamoyl)propanoic acid | Electrophilic addition | |
| Ozone (O₃) | Dicarbonyl compounds | Ozonolysis followed by reductive workup |
Research Findings :
-
Ring-opening via halogenation (e.g., HBr) proceeds through carbocation intermediates stabilized by adjacent carbonyl groups .
-
Ozonolysis cleaves the cyclopropane ring to generate α,β-unsaturated ketones .
Reduction and Oxidation Reactions
The carboxylic acid group is redox-active, while the cyclopropane ring may resist oxidation.
| Reagent | Product | Conditions | Reference |
|---|---|---|---|
| LiAlH₄ | 2-(Methylcarbamoyl)cyclopropanemethanol | Anhydrous THF, 0°C, 1 hr | |
| KMnO₄ (acidic) | No reaction (cyclopropane stability) | 25°C, 24 hrs |
Notes :
Scientific Research Applications
Pharmaceutical Applications
-
Drug Design and Development :
- The compound acts as a bioisostere for carboxylic acids in drug design, which can enhance the pharmacokinetic properties of drug candidates. For instance, modifications involving cyclopropane derivatives have been explored to improve brain penetration and bioavailability of certain pharmaceuticals .
- A notable study indicated that replacing traditional carboxylic acid moieties with cyclopropane derivatives led to compounds with retained binding affinity but improved absorption characteristics .
-
Antimicrobial Activity :
- Research has shown that derivatives of cyclopropane carboxylic acids can serve as effective antibacterial agents. The incorporation of 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid into antibiotic formulations has been studied for its potential to enhance the efficacy of existing antibiotics, particularly against resistant strains .
Agricultural Applications
- Pesticide Development :
- Cyclopropane carboxylic acids are significant intermediates in the synthesis of various pesticides. The structural stability of the cyclopropane ring allows for the development of novel agrochemicals with targeted action against pests while minimizing environmental impact.
- For example, compounds derived from this compound have been investigated for their potential use in formulating selective herbicides and insecticides .
Case Studies
-
Synthesis and Application in Pharmaceuticals :
- A study detailed the synthesis of analogs based on this compound, which were evaluated for their biological activity against specific targets in bacterial cells. Results indicated that these compounds exhibited synergistic effects when combined with traditional antibiotics, enhancing their overall efficacy .
- Agrochemical Innovations :
Summary Table of Applications
| Application Area | Specific Uses | Key Benefits |
|---|---|---|
| Pharmaceutical | Drug design, bioisosteres | Improved absorption and bioavailability |
| Antimicrobial agents | Enhanced efficacy against resistant bacteria | |
| Agricultural | Pesticide synthesis | Targeted action against pests |
| Herbicides and insecticides | Reduced environmental impact |
Mechanism of Action
The mechanism by which 2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses or chemical transformations. The exact mechanism depends on the context of its application and the specific biological or chemical system involved.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their distinguishing features:
Key Observations:
- Substituent Effects: Carbamoyl vs. This could improve binding affinity in biological targets. Ethylcarbamoyl vs. Methylcarbamoyl: The ethylcarbamoyl analog (CAS 716362-61-7) exhibits similar reactivity but may differ in pharmacokinetics due to increased hydrophobicity .
- Ring Strain and Reactivity: Cyclopropane derivatives with electron-withdrawing groups (e.g., cyano in trans-2-cyanocyclopropanecarboxylic acid) show heightened reactivity in ring-opening reactions, whereas carbamoyl and carboxylic acid groups stabilize the ring .
Physicochemical Properties
- Molecular Weight: The target compound (estimated molecular formula C7H9NO3) is lighter than its ethylcarbamoyl analog (C8H11NO3) but heavier than cyanocyclopropane derivatives (C5H5NO2) .
- Solubility : Carboxylic acid groups enhance aqueous solubility, but the methylcarbamoyl substituent may reduce it slightly compared to methoxycarbonyl analogs due to increased hydrophobicity .
Biological Activity
2-(Methylcarbamoyl)cyclopropane-1-carboxylic acid, a cyclopropane derivative, has gained attention in recent years due to its potential biological activities. This compound is characterized by its unique structural features, which may contribute to its interactions with biological systems.
Structural Overview
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- CAS Number : 716362-30-0
The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors within biological systems. This compound may act as an inhibitor or modulator of specific pathways, influencing physiological responses.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For instance, studies have indicated that cyclopropane carboxylic acids can inhibit the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is crucial in ethylene biosynthesis in plants .
- Neurotransmitter Modulation : Similar compounds have been studied for their effects on neurotransmitter receptors. For example, derivatives of cyclopropane carboxylic acids have been shown to interact with metabotropic glutamate receptors (mGluRs), which are involved in synaptic transmission and plasticity .
Study 1: Inhibition of Ethylene Production
A study investigated the effects of various cyclopropane carboxylic acids on ethylene production in plants. The findings demonstrated that this compound significantly inhibited ACO activity, leading to reduced ethylene levels. This suggests potential applications in agricultural practices for controlling fruit ripening and senescence .
Study 2: Neuropharmacological Effects
In another research project, the compound was evaluated for its neuropharmacological effects. It was found to selectively activate mGluR2 receptors at picomolar concentrations, indicating a strong potential for developing therapeutic agents targeting neurological disorders .
Table 1: Summary of Biological Activities
Table 2: Binding Affinity Data
| Compound | Kd (µM) | Biological Target |
|---|---|---|
| This compound | <0.01 | mGluR2 |
| Cyclopropane derivatives | Varies | ACO |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
